IMB5046

Microtubule Inhibitor Multidrug Resistance Cancer Chemotherapy

IMB5046 is a nitrobenzoate microtubule inhibitor that binds the colchicine site of tubulin. Critically, it is a poor substrate for the P-gp efflux pump, maintaining potency in MDR cells resistant to colchicine, vincristine, and paclitaxel. An essential tool for P-gp-mediated multidrug resistance studies and angiogenesis/tumor proliferation research.

Molecular Formula C19H20N2O5S
Molecular Weight 388.4 g/mol
Cat. No. B1241770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMB5046
Synonyms2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester
IMB5046
Molecular FormulaC19H20N2O5S
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3
InChIInChI=1S/C19H20N2O5S/c1-27-16-5-2-14(3-6-16)13-26-19(22)17-12-15(21(23)24)4-7-18(17)20-8-10-25-11-9-20/h2-7,12H,8-11,13H2,1H3
InChIKeyVPXGOSNPXCNGAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IMB5046: A Novel Nitrobenzoate Microtubule Inhibitor for Multidrug-Resistant Tumor Research


IMB5046 (2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester) is a synthetic nitrobenzoate small molecule that functions as a microtubule polymerization inhibitor. It is distinguished by its unique binding to the colchicine pocket of tubulin, which disrupts microtubule structures in cells [1]. Its molecular formula is C19H20N2O5S with a molecular weight of 388.4 g/mol [2].

Why IMB5046 Cannot Be Substituted by Other Colchicine-Site Binders


While several microtubule inhibitors target the colchicine binding site, IMB5046 demonstrates a unique resistance profile and transport mechanism. Unlike colchicine, vincristine, and paclitaxel, IMB5046 is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a primary driver of multidrug resistance (MDR) [1]. This key characteristic allows IMB5046 to maintain potent cytotoxicity against cell lines that have developed resistance to these standard agents, highlighting that substitution with a generic colchicine-site binder would fail to recapitulate its activity in MDR models [1].

Quantitative Evidence Guide for IMB5046's Differentiation


IMB5046 Retains Potency in Multidrug-Resistant Cell Lines

IMB5046 maintains its cytotoxic activity against cell lines with established resistance to colchicine, vincristine, and paclitaxel. Its low nanomolar IC50 values are preserved in these MDR models, unlike the comparators which show significantly diminished activity [1].

Microtubule Inhibitor Multidrug Resistance Cancer Chemotherapy

IMB5046 is Not a Substrate for P-glycoprotein (P-gp)

A key mechanism of action differentiating IMB5046 from many clinical microtubule-targeting agents is its status as a non-substrate for the P-gp drug efflux pump. This was directly tested and confirmed, unlike paclitaxel and vinca alkaloids which are known P-gp substrates [1].

P-glycoprotein Multidrug Resistance Microtubule Inhibitor

In Vivo Antitumor Efficacy in a Lung Cancer Xenograft Model

IMB5046 demonstrates significant antitumor activity in vivo. In a mouse xenograft model using human H460 lung tumor cells, IMB5046 achieved a high tumor growth inhibition rate at a well-tolerated dose, confirming that its in vitro activity translates to an in vivo setting [1].

In Vivo Efficacy Xenograft Model Lung Cancer

Comparative In Vivo Efficacy Against a Derivative in MCF-7 Xenograft Model

In a study evaluating a selenium-containing derivative, IMB5046 served as the benchmark for in vivo efficacy. In an MCF-7 breast cancer xenograft model, IMB5046 demonstrated a tumor growth inhibition rate of 47.6% at a dose of 25 mg/kg, providing a quantitative baseline against which a novel derivative was compared [1].

Comparative Efficacy Xenograft Model Breast Cancer

Anti-Angiogenic Activity: Inhibition of Endothelial Tube Formation

Beyond its direct cytotoxicity on tumor cells, IMB5046 exhibits anti-angiogenic properties. It was shown to significantly inhibit the ability of endothelial cells to form tubes and junctions, a key step in the formation of new blood vessels. This effect was observed at low-cytotoxic concentrations, distinct from the raw materials used in its synthesis which showed no effect [1].

Anti-angiogenic Endothelial Cells In Vitro Assay

Validated Application Scenarios for IMB5046 in Preclinical Research


Investigating Multidrug Resistance (MDR) Mechanisms

IMB5046 serves as an essential tool compound for studying P-gp-mediated multidrug resistance. Since it is not a P-gp substrate, it can be used in parallel with known substrates (e.g., paclitaxel) to dissect the contribution of efflux pumps to treatment failure in various cancer cell lines, including MCF-7/ADR and KB-V1 models [REFS-1, REFS-2].

Benchmarking Next-Generation Colchicine-Site Inhibitors

IMB5046 is an established lead compound and reference standard for the design and evaluation of novel microtubule inhibitors. Its well-characterized in vitro (IC50) and in vivo (TGI) activity profiles provide a quantitative baseline for head-to-head comparisons with newly synthesized analogs, as demonstrated in studies of selenium-containing derivatives and other nitrobenzene compounds [REFS-2, REFS-3].

Dual-Mechanism Studies: Targeting Tumor Cells and Vasculature

Researchers can employ IMB5046 to simultaneously investigate the inhibition of tumor cell proliferation (via G2/M cell cycle arrest) and disruption of angiogenesis (via inhibition of endothelial tube formation). This dual-action profile makes it a unique tool for studying the combined impact on the tumor microenvironment [REFS-1, REFS-4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMB5046

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.